

Potential applications of 5-Methylpyrazine-2-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyrazine-2-carboxamide

Cat. No.: B1302251

[Get Quote](#)

An In-depth Technical Guide on the Potential Applications of **5-Methylpyrazine-2-carboxamide** in Medicinal Chemistry

Executive Summary

5-Methylpyrazine-2-carboxamide is a heterocyclic compound emerging from the shadow of its well-known analog, Pyrazinamide (PZA), a cornerstone in tuberculosis therapy. While historically viewed as a synthetic intermediate, recent investigations into its derivatives have unveiled a versatile and potent scaffold for medicinal chemistry. This guide provides a comprehensive analysis of the **5-methylpyrazine-2-carboxamide** core, moving beyond its foundational chemistry to explore its significant potential in developing next-generation therapeutic agents. The primary focus lies in its robust antitubercular activity, where derivatives have demonstrated efficacy surpassing that of PZA. Furthermore, this document elucidates its burgeoning applications in antiviral and anticancer research, supported by structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols. This technical guide is intended for researchers and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discovery.

The 5-Methylpyrazine-2-carboxamide Scaffold: Foundational Chemistry and Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its unique electronic properties and ability to form hydrogen

bonds make it an attractive component in drug design.[\[1\]](#)

Physicochemical Properties

5-Methylpyrazine-2-carboxamide is a solid, nearly planar molecule whose structural and chemical characteristics provide a solid foundation for derivatization.[\[2\]](#)[\[3\]](#) Its properties are summarized below.

Property	Value	Reference
IUPAC Name	5-methyl-2-pyrazinecarboxamide	[3]
CAS Number	5521-57-3	[3]
Molecular Formula	C ₆ H ₇ N ₃ O	[3]
Molecular Weight	137.14 g/mol	
Physical Form	Solid	[3]
InChI Key	OYBQCUZBVHFPBU-UHFFFAOYSA-N	[3]

Structural Relationship to Pyrazinamide (PZA) and Rationale for Investigation

The primary rationale for investigating **5-methylpyrazine-2-carboxamide** stems from its structural similarity to PZA, a first-line antitubercular drug.[\[4\]](#) The key distinction is the presence of a methyl group at the C5 position of the pyrazine ring. This seemingly minor modification has been shown to significantly influence biological activity, with studies indicating that 5-methyl substitution can enhance antitubercular potency.[\[5\]](#) This observation provides a compelling reason to explore this scaffold as a potential improvement upon a clinically vital therapeutic agent.

Synthesis and Derivatization Strategies

The accessibility and chemical tractability of the **5-methylpyrazine-2-carboxamide** core make it an ideal starting point for library synthesis and SAR exploration.

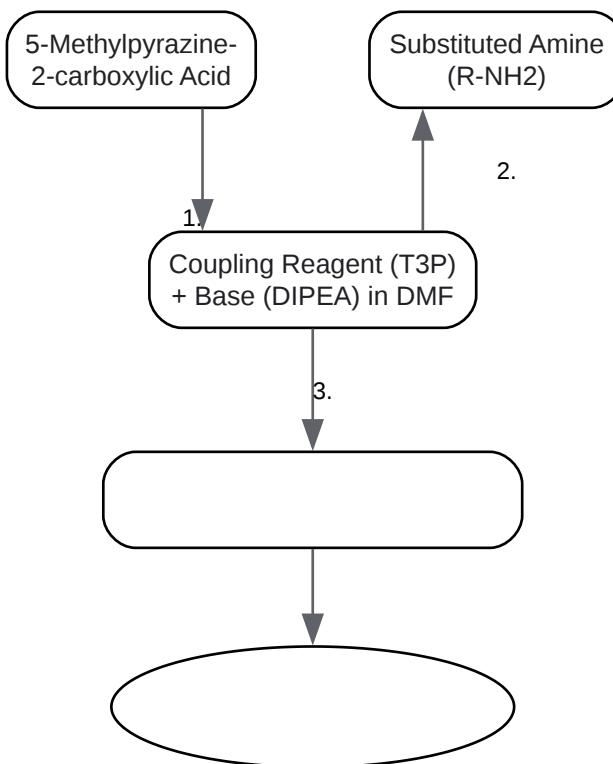
Core Synthesis of 5-Methylpyrazine-2-carboxamide

The parent amide is typically synthesized from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid. This precursor is a valuable building block in its own right, used in the synthesis of pharmaceuticals like the antidiabetic drug Glipizide.^[6] The conversion to the amide can be achieved through standard amidation procedures.

Representative Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid

- Esterification: Dissolve 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in methanol.^[5]
- Acid Catalysis: Add a few drops of concentrated sulfuric acid and reflux the mixture for 24 hours to form the methyl ester intermediate (Methyl 5-methyl-2-pyrazinecarboxylate).^[5]
- Ammonolysis: Add the purified methyl ester to a solution of methanol saturated with ammonia.
- Reaction: Stir the mixture in a sealed vessel at room temperature for 48-72 hours, monitoring by TLC.
- Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **5-Methylpyrazine-2-carboxamide**.

Key Derivatization Pathways for SAR Studies


The true potential of the scaffold is unlocked through derivatization, primarily at the amide nitrogen. Standard peptide coupling reagents are highly effective for this purpose.

Representative Protocol: N-Substituted Derivative Synthesis

- Activation: To a stirred suspension of 5-methylpyrazine-2-carboxylic acid (1.0 mmol) in a suitable solvent like DMF, add a coupling reagent such as propylphosphonic anhydride (T3P) (1.3 mmol).^[7]
- Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 mmol), to the mixture.^[7]

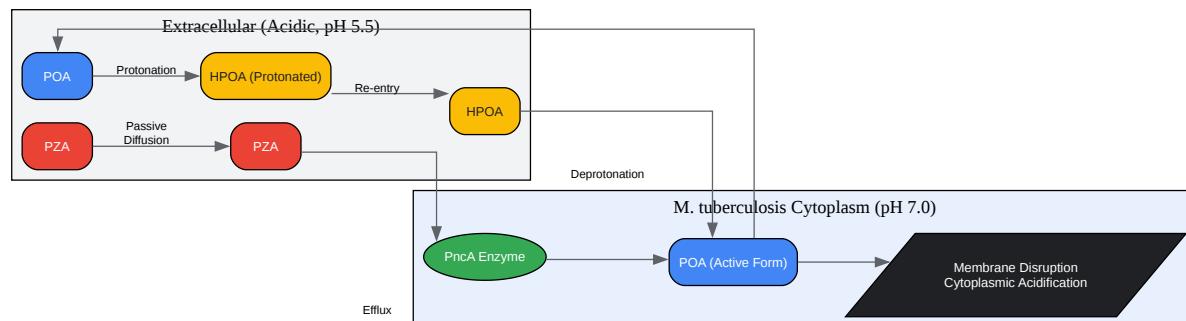
- Amine Addition: Add the desired substituted amine (e.g., an N-heteroarylpirperazine hydrochloride, 1.1 mmol).[7]
- Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours under an inert atmosphere, monitoring completion by TLC.[7]
- Workup & Purification: Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product is then purified using silica gel chromatography to yield the target N-substituted **5-methylpyrazine-2-carboxamide** derivative.[7]

Diagram: Synthetic Workflow for Derivative Generation

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a library of N-substituted derivatives.

Primary Therapeutic Application: Antitubercular Agents


The most extensively studied application for this scaffold is in the development of novel treatments for tuberculosis (TB), a disease caused by *Mycobacterium tuberculosis* (Mtb).[\[8\]](#)

The Pyrazinamide Legacy: Mechanism of Action

To appreciate the derivatives, one must understand the parent drug, PZA. PZA is a prodrug that requires a specific acidic environment (pH ~5.5) and a bacterial enzyme to become active. [\[9\]](#)

PZA Activation Pathway:

- Entry: PZA passively diffuses into the Mtb bacillus.
- Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[\[10\]](#)
- Efflux & Protonation: POA is pumped out of the cell. In the acidic extracellular environment of a tuberculous lesion, POA is protonated to form HPOA.[\[10\]](#)
- Re-entry & Disruption: HPOA readily diffuses back into the neutral-pH cytoplasm of the bacillus, where it deprotonates, releasing POA and a proton. This accumulation acidifies the cytoplasm and disrupts the bacterial membrane's energy potential, ultimately killing the bacterium.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Activation pathway of the prodrug Pyrazinamide (PZA) in *M. tuberculosis*.

Structure-Activity Relationship (SAR) and Quantitative Data

Research has shown that derivatives of 5-methylpyrazine are potent antitubercular agents. Several studies have synthesized series of these compounds and evaluated their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Notably, certain substitutions have yielded compounds with significantly greater activity than PZA.

Compound Class	Representative Substitution	MIC (μ g/mL) vs. Mtb H37Rv	Reference
Standards	Isoniazid	0.05 - 0.1	[8]
Pyrazinamide (PZA)	12.5	[8]	
Rifampicin	0.1 - 0.2	[8]	
5-Methoxypyrazine-2-carboxamides	S7-13	1.6	[8]
S7-26	6.25	[8]	
5-Methylpyrazine-2-carbohydrazides	PM 7 (p-Cl)	0.8	[5]
PM 13 (p-OH)	0.4	[5]	
PM 14 (p-N(CH ₃) ₂)	0.2	[5]	
N-Benzylpyrazine-2-carboxamides	5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)	6.25	[11]

These results highlight that modification of the carboxamide group into a carbohydrazide, followed by condensation with substituted aromatic aldehydes, is a particularly fruitful strategy for enhancing potency.[5] The presence of electron-donating groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) at the para position of the phenyl ring led to the most active compounds.[5]

Experimental Protocol: In Vitro Antitubercular Activity Assessment

The Resazurin Microtiter Assay (REMA) is a common, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[8][12]

- Plate Preparation: In a 96-well microtiter plate, add 100 μ L of Middlebrook 7H9 broth to all wells.

- Compound Dilution: Add 100 μ L of the test compound solution (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate.
- Inoculum Preparation: Prepare a Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
- Inoculation: Add 100 μ L of the diluted bacterial inoculum to all wells containing the test compounds. Include a drug-free well as a growth control and a well with broth only as a sterility control.
- Incubation: Seal the plate and incubate at 37°C for 7 days.
- Resazurin Addition: After incubation, add 30 μ L of a sterile 0.01% resazurin solution to each well.
- Result Interpretation: Re-incubate the plate for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Expanding Horizons: Antiviral and Anticancer Potential

While antitubercular activity is the most established application, the **5-methylpyrazine-2-carboxamide** scaffold is also a promising platform for developing antiviral and anticancer agents.

Antiviral Applications

The pyrazine core is present in several compounds with known antiviral properties.[\[13\]](#) Research on related pyrazine-2-carboxamide derivatives has demonstrated activity against clinically relevant viruses.

- Influenza A: A series of 5-amino-N-phenylpyrazine-2-carboxamides showed moderate antiviral activity against influenza A viruses, with MICs in the tens of μ M range.[\[14\]](#)[\[15\]](#)
- SARS-CoV-2: Pyrazine conjugates, synthesized using click chemistry, have shown significant potency against SARS-CoV-2.[\[16\]](#) Certain pyrazine-triazole conjugates exhibited

a better selectivity index than the reference drug Favipiravir, suggesting they could be promising candidates for further development.[16]

Anticancer Exploration

The carboxamide functional group is a cornerstone of many anticancer drugs, enhancing molecular flexibility and providing hydrogen bonding opportunities that improve target affinity.

[17] While direct studies on **5-methylpyrazine-2-carboxamide** are limited, related structures show promise.

- Mechanism of Action: Carboxamide derivatives are known to target key oncogenic pathways, including topoisomerases, protein kinases (like PI3K α and EGFR), and cyclooxygenases (COX-2).[17][18]
- Metal Complexes: Pyrazine-based copper(II) complexes have demonstrated anticancer activity by inducing oxidative stress and redox imbalance in cancer cells, with high selectivity over healthy cells.[19]
- Cytotoxicity Data: Novel N-substituted indole-2-carboxamides have shown potent antiproliferative activity against various cancer cell lines, including leukemia (K-562), colon (HCT-116), and breast (MCF-7), with IC₅₀ values in the sub-micromolar range for the most active compounds.[17] Similarly, other pyrazinamide analogues have shown activity against cell lines like A549 (lung) and SK-MEL-28 (melanoma).[20]

Compound Class	Target Cell Line / Virus	Activity (IC ₅₀ / MIC)	Reference
<hr/>			
Antiviral			
<hr/>			
5-Amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide	Staphylococcus aureus	MIC = 62.5 μ M	[14][15]
<hr/>			
Pyrazine-triazole conjugates	SARS-CoV-2	Potent, better SI than Favipiravir	[16]
<hr/>			
Anticancer			
<hr/>			
N-substituted indole-2-carboxamides	K-562 (Leukemia)	IC ₅₀ = 0.33 μ M	[17]
<hr/>			
Tetrahydroimidazo[1,2-b]pyridazines	MCF-7 (Breast)	IC ₅₀ = 1-10 μ M	[20]
<hr/>			
Pyrazine-based Cu(II) complex	A549 (Lung), HeLa (Cervical)	Selective cytotoxicity	[19]
<hr/>			

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer compounds. [17]

- Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

- Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
- Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Future Directions and Conclusion

5-Methylpyrazine-2-carboxamide has demonstrated its value as a versatile and potent scaffold in medicinal chemistry. The evidence strongly supports its continued exploration, particularly in the following areas:

- Mechanism of Action Studies: While the antitubercular mechanism is inferred from PZA, the precise molecular targets for the most potent derivatives remain to be elucidated. For antiviral and anticancer applications, target identification is a critical next step.
- In Vivo Efficacy and Toxicology: Promising compounds identified in vitro must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics (ADME), and safety profiles.
- Scaffold Optimization: Further SAR studies can be conducted to fine-tune the scaffold for improved potency, selectivity, and drug-like properties.

In conclusion, **5-Methylpyrazine-2-carboxamide** is far more than a simple chemical intermediate. It represents a privileged structure with validated potential across multiple therapeutic areas. Its robust antitubercular activity, coupled with emerging evidence in virology and oncology, positions it as a high-value starting point for the development of novel, effective, and potentially life-saving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylpyrazine-2-carboxamide | 5521-57-3 [sigmaaldrich.com]
- 4. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. rjpbcn.com [rjpbcn.com]
- 8. theaspd.com [theaspd.com]
- 9. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 12. theaspd.com [theaspd.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides [pubmed.ncbi.nlm.nih.gov]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- To cite this document: BenchChem. [Potential applications of 5-Methylpyrazine-2-carboxamide in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302251#potential-applications-of-5-methylpyrazine-2-carboxamide-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com